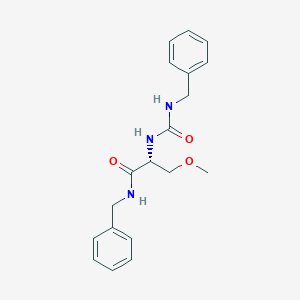

(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide

Description

Properties

IUPAC Name |

(2R)-N-benzyl-2-(benzylcarbamoylamino)-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-25-14-17(18(23)20-12-15-8-4-2-5-9-15)22-19(24)21-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,23)(H2,21,22,24)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCXWSUNHXERLO-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295925-90-3 | |

| Record name | (2R)-N-Benzyl-2-((benzylcarbamoyl)amino)-3-methoxypropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2295925903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-BENZYL-2-((BENZYLCARBAMOYL)AMINO)-3-METHOXYPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4GA2BW58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Urea Derivative: The initial step involves the reaction of benzylamine with an isocyanate to form the benzylureido intermediate.

Coupling Reaction: The benzylureido intermediate is then coupled with ®-3-methoxypropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential neuroprotective properties. It has shown promise as a selective inhibitor of calpain-2, an enzyme involved in neuronal damage following acute injury .

Medicine

In medicinal chemistry, ®-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide is being investigated for its potential therapeutic applications, particularly in the treatment of traumatic brain injury (TBI) due to its neuroprotective effects .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of ®-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide involves its interaction with specific molecular targets. As a selective inhibitor of calpain-2, it binds to the active site of the enzyme, preventing its activation and subsequent neuronal damage. This inhibition helps in reducing the long-term functional consequences of acute brain injuries .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

Functional Group Impact :

- The benzylurea group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to Lacosamide’s acetamido group. This may reduce blood-brain barrier permeability, explaining its role as an impurity rather than an active drug .

- Hydroxybenzyl derivatives (e.g., compound 5 in ) exhibit lower ClogP values (−0.27 vs. 0.0069 for benzyl analogs), influencing solubility and metabolic clearance .

Stereochemical Specificity :

- The (R)-configuration is critical for anticonvulsant activity. For example, (R)-N-(4′-tert-butyl)benzyl derivatives showed potent seizure inhibition in rodent models, while (S)-isomers were inactive .

Synthetic Pathways: The target compound shares synthetic steps with Lacosamide intermediates, such as Pd/C-catalyzed hydrogenation and benzyloxycarbonyl (Cbz) deprotection . Modifications at the benzyl position (e.g., tert-butyl, trimethylsilyl, or cyano groups) are used to tune lipophilicity and target affinity .

Pharmacological and Physicochemical Data

Critical Analysis :

- Anticonvulsant activity correlates with moderate ClogP values (e.g., Lacosamide’s 0.0069). Extremes (e.g., tert-butyl derivative’s 2.45) reduce efficacy due to poor aqueous solubility .

Biological Activity

(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide, also known as Lacosamide impurity I, is a compound with significant relevance in medicinal chemistry, particularly in the context of anticonvulsant activity. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure

- Molecular Formula: C19H23N3O3

- Molecular Weight: 341.4 g/mol

- CAS Number: 2295925-90-3

The compound features a benzyl group and a methoxypropanamide moiety, which contribute to its biological properties.

Anticonvulsant Properties

Research has highlighted the anticonvulsant activity of this compound. It is structurally related to Lacosamide, a drug used for treating partial-onset seizures. The compound has been studied for its efficacy in various seizure models, demonstrating significant protective effects.

Key Findings:

- In the maximal electroshock (MES) seizure test, compounds with small nonpolar substituents at the 3-oxy site exhibited pronounced seizure protection similar to that of Lacosamide .

- The introduction of larger substituents at this site decreased anticonvulsant activity; however, unsaturated groups could partially offset this loss .

The mechanism by which this compound exerts its effects involves modulation of sodium channels. It is believed to stabilize inactive states of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizures.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and methoxy groups can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Small nonpolar substituents at the 3-oxy site | Increased anticonvulsant activity |

| Larger bulky groups | Decreased anticonvulsant activity |

| Unsaturated groups | Potentially increased activity despite larger size |

These findings suggest that careful structural modifications can enhance the therapeutic profile of related compounds.

Case Studies

- Seizure Protection Study :

- Toxicity Assessment :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via coupling reactions using benzylamine derivatives and activated carboxylic acids. For example, similar analogs (e.g., lacosamide impurities) are prepared by reacting (R)-2-acetamido-3-methoxypropionic acid with benzylamine in THF using DMTMM as a coupling agent . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is validated via HPLC (C18 column, UV detection at 254 nm) and 1H NMR (δ 7.2–7.4 ppm for benzyl protons) .

Q. How is the stereochemical integrity of the (R)-configuration confirmed during synthesis?

- Methodological Answer : Chiral purity is assessed using polarimetry and chiral HPLC (e.g., Chiralpak® AD-H column, isocratic elution with hexane:isopropanol 90:10). Absolute configuration is confirmed by X-ray crystallography, as demonstrated for related compounds where hydrogen-bonding networks stabilize the (R)-conformation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : 1H/13C NMR (e.g., methoxy groups at δ ~3.3 ppm), high-resolution mass spectrometry (HRMS; M+Na+ or M+H+), and IR (amide I/II bands at ~1650/1550 cm⁻¹) are standard. For advanced validation, 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray diffraction provides definitive structural proof .

Advanced Research Questions

Q. How do structural modifications at the benzylureido or methoxy groups influence anticonvulsant activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like trifluoromethoxy or nitro groups. In vivo anticonvulsant activity (e.g., MES or scPTZ rodent models) is compared to in vitro binding assays (e.g., voltage-gated sodium channels). For example, replacing the methoxy group with bulkier substituents reduces bioavailability due to steric hindrance .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics. Solutions include:

- Metabolic Stability : Liver microsome assays (e.g., human/rat CYP450 isoforms) identify metabolic hotspots.

- Bioavailability : LogP optimization via substituent tuning (e.g., introducing hydrophilic groups) improves aqueous solubility.

- Toxicology : Ames tests and hERG channel binding assays assess safety margins .

Q. How can polymorphic forms of this compound affect its stability and biological activity?

- Methodological Answer : Polymorph screening uses solvent evaporation (e.g., ethanol/water mixtures) and thermal analysis (DSC/TGA). X-ray crystallography reveals conformational differences; for example, triclinic vs. monoclinic forms show distinct hydrogen-bonding networks (N–H···O and C–H···Br interactions), impacting solubility and melting points .

Q. What analytical methods are recommended for impurity profiling in batch synthesis?

- Methodological Answer : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) detects trace impurities (e.g., de-benzylated byproducts). Quantification follows ICH guidelines, with limits set at <0.15% for unknown impurities. Reference standards (e.g., ACI 123709) ensure method validation .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) into sodium channel binding pockets identifies key interactions (e.g., hydrogen bonds with Tyr-1779). MD simulations (GROMACS) assess binding stability over 100 ns. QSAR models prioritize derivatives with balanced hydrophobicity (clogP 1–3) and polar surface area (<90 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.